molecular formula C19H19N3O3 B014016 Carbobenzoxy-D,L-tryptophanamide CAS No. 27018-75-3

Carbobenzoxy-D,L-tryptophanamide

Cat. No. B014016
CAS RN: 27018-75-3
M. Wt: 337.4 g/mol
InChI Key: GGRKLCWXRBTPLH-UHFFFAOYSA-N
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Description

Carbobenzoxy-D,L-tryptophanamide represents an area of interest in synthetic and medicinal chemistry, mainly due to its role in peptide synthesis. The carbobenzoxy group (Cbz or Z) is a carbamate-type protecting group for amino acids, used extensively to prevent the amino group from entering into unwanted side reactions during peptide coupling processes.

Synthesis Analysis

The synthesis of carbobenzoxy derivatives of tryptophan and its peptides involves the application of the carbobenzoxy method, originally developed by Bergmann and Zervas. This method has not been widely applied to compounds containing L-tryptophan until the investigations detailed by Smith (1948), which explored the synthesis of various carbobenzoxy derivatives for studying the specificity of proteolytic enzymes like pancreatic carboxypeptidase (Smith, 1948).

Molecular Structure Analysis

The structure of carbobenzoxy-D,L-tryptophanamide and its derivatives has been explored through various analytical techniques, including NMR and HPLC-MS, to understand the interaction between tryptophan and other compounds or enzymes. Studies such as those by Herraiz, Galisteo, and Chamorro (2003) have characterized the reaction products of L-tryptophan with phenolic aldehydes, indicating the structural diversity achievable through modifications of tryptophan (Herraiz, Galisteo, & Chamorro, 2003).

Chemical Reactions and Properties

The reactivity of carbobenzoxy-D,L-tryptophanamide includes its participation in peptide bonding and the potential for enzymatic degradation. Chromobacterium violaceum metabolizes N-carbobenzoxy-L-tryptophan into its dehydro-derivative, showcasing the enzyme-mediated transformation capabilities of these compounds (Davis, Gustafson, & Rosazza, 1975).

Scientific Research Applications

Enzyme Specificity Studies Carbobenzoxy-D,L-tryptophanamide has been utilized in research to study the specificity of proteolytic enzymes. Smith (1948) investigated the synthesis of various carbobenzoxy derivatives of tryptophan and their application in studying the specificity of crystalline pancreatic carboxypeptidase. These studies also extended to tissue studies and other enzymes, providing insights into enzyme behavior (Smith, 1948).

Inhibitory Effects in Biochemical Processes In 1956, Diengott, Mirsky, and Perisutti discovered that carbobenzoxy-D,L-tryptophan could inhibit insulinase in vitro, demonstrating its potential as a biochemical tool for understanding and manipulating metabolic pathways (Diengott, Mirsky, & Perisutti, 1956).

Proteolytic Cleavage and Protein Analysis The molecule has been significant in the development of methods for specific proteolytic cleavage of protein chains. Anfinsen, Sela, and Tritch (1956) used carbobenzoxy-modified proteins to understand the sequence of amino acids in proteins, aiding in protein analysis and enzymology (Anfinsen, Sela, & Tritch, 1956).

Pharmacological Research In pharmacological studies, carbobenzoxy-D,L-tryptophanamide derivatives have been synthesized and tested for various activities, such as stimulating secretion from pancreatic acini and affecting gallbladder contraction, indicating its relevance in drug development (Martinez et al., 1982).

Microbial Metabolism Studies Research by Davis, Gustafson, and Rosazza (1975) on Chromobacterium violaceum metabolizing N-carbobenzoxyl-L-tryptophan provides insights into microbial enzymatic activities and biotransformation processes (Davis, Gustafson, & Rosazza, 1975).

Development of Biosensors Recent research by Xia, Zhao, and Zeng (2020) in the development of electrochemical sensors for L-tryptophan detection involved the use of carbobenzoxy derivatives, highlighting its application in analytical chemistry and sensor technology (Xia, Zhao, & Zeng, 2020).

Safety And Hazards

The safety data sheet (SDS) for Carbobenzoxy-D,L-tryptophanamide can be found online . The SDS contains important information about the hazards of the compound, the precautions to be taken when handling it, and the procedures to follow in case of an accident.

properties

IUPAC Name

benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRKLCWXRBTPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbobenzoxy-D,L-tryptophanamide

Synthesis routes and methods

Procedure details

To a solution of 8.35 g (0.21 mol) NaOH in 100 ml of water was added 200 ml of THF followed by 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride. The mixture was cooled on ice and 19.6 g (0.114 mol) of benzylchloroformate was added under vigorous stirring during 5 minutes. The ice bath was removed and the mixture was stirred for 1 hour.
Name
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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